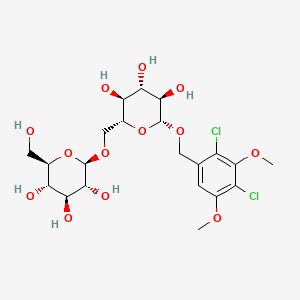
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is a chemical compound known for its anticancer properties. It is particularly effective in inhibiting the proliferation of lung cancer A549 cells with an IC50 value of 29 μM . This compound can be derived from the bulbs of Lilium regale, a plant belonging to the Liliaceae family .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside involves the glycosylation of (2,4-Dichloro-3,5-dimethoxyphenyl) methanol with α-D-glucopyranosyl donors under specific reaction conditions. The reaction typically requires the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Lilium regale bulbs, followed by purification processes to isolate the desired glycoside. The extraction process involves the use of solvents to obtain the crude extract, which is then subjected to chromatographic techniques for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated phenyl ring, potentially leading to the removal of chlorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its biological activity, particularly its anticancer properties.
Medicine: Potential therapeutic agent for the treatment of lung cancer and other malignancies.
Industry: Utilized in the development of anticancer drugs and other pharmaceutical applications.
作用機序
The anticancer activity of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is primarily attributed to its ability to inhibit the proliferation of cancer cells. The compound targets specific molecular pathways involved in cell division and growth, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell proliferation .
類似化合物との比較
(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside: Another glycoside with similar anticancer properties.
(2,6-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside: A structurally related compound with potential anticancer activity.
Uniqueness: (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of both chloro and methoxy groups on the phenyl ring. These structural features contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .
特性
分子式 |
C21H30Cl2O13 |
|---|---|
分子量 |
561.4 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2,4-dichloro-3,5-dimethoxyphenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30Cl2O13/c1-31-8-3-7(11(22)19(32-2)12(8)23)5-33-20-18(30)16(28)14(26)10(36-20)6-34-21-17(29)15(27)13(25)9(4-24)35-21/h3,9-10,13-18,20-21,24-30H,4-6H2,1-2H3/t9-,10-,13-,14-,15+,16+,17-,18-,20-,21-/m1/s1 |
InChIキー |
OIYCDXFPNSBBRE-DWBJODBPSA-N |
異性体SMILES |
COC1=C(C(=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Cl)OC)Cl |
正規SMILES |
COC1=C(C(=C(C(=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)


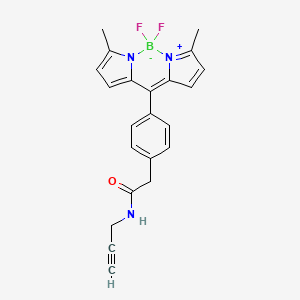
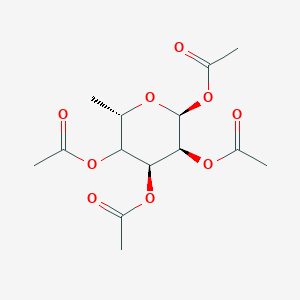
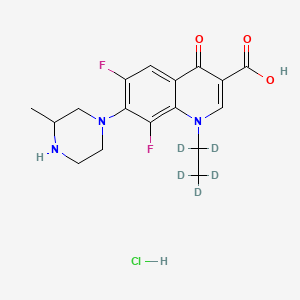
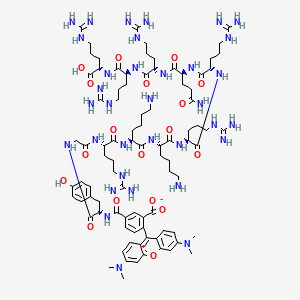
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)

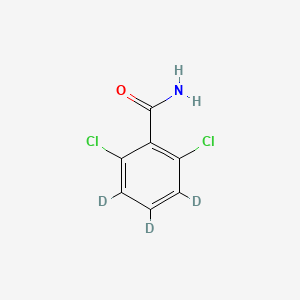

![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
